molecular formula C17H17N9O B2951797 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 2034279-85-9

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone

Cat. No. B2951797
M. Wt: 363.385
InChI Key: CAQKXJRIEFWFAG-UHFFFAOYSA-N
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Description

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a complex organic molecule. It contains several heterocyclic rings, including a triazolo[4,3-a]pyrazine ring and a pyrazolo[1,5-a]pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For example, a compound with a similar triazolo[4,3-a]quinoxaline ring was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazolo[4,3-a]pyrazine ring and the pyrazolo[1,5-a]pyrimidine ring are key structural elements .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites, including the nitrogen atoms in the heterocyclic rings and the carbonyl group .

Future Directions

Future research could focus on further elucidating the physical and chemical properties of this compound, as well as its potential biological activities. The synthesis of this compound could also be optimized to improve yield and purity .

properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9O/c1-12-21-22-16-15(19-4-6-25(12)16)23-7-9-24(10-8-23)17(27)13-11-20-26-5-2-3-18-14(13)26/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQKXJRIEFWFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone

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